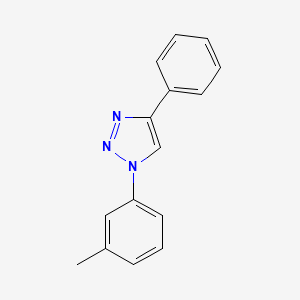
1-(3-Methylphenyl)-4-phenyl-1H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The structure of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole consists of a triazole ring substituted with a phenyl group and a m-tolyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole can be achieved through a variety of methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction typically uses phenylacetylene and m-tolyl azide as starting materials, with copper(I) iodide as the catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
In an industrial setting, the production of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The triazole ring can undergo substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as the catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkyl-substituted triazoles.
Applications De Recherche Scientifique
4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-phenyl-1h-1,2,3-triazole
- 4-methyl-1-phenyl-1h-1,2,3-triazole
- 4-phenyl-1h-1,2,3-triazole
Uniqueness
4-phenyl-1-(m-tolyl)-1h-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C15H13N3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-4-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-6-5-9-14(10-12)18-11-15(16-17-18)13-7-3-2-4-8-13/h2-11H,1H3 |
Clé InChI |
SSCQVPPLJQVTQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C=C(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)

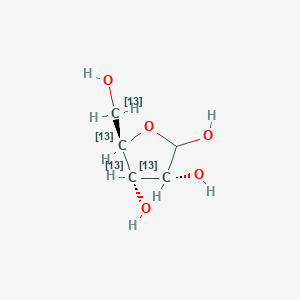
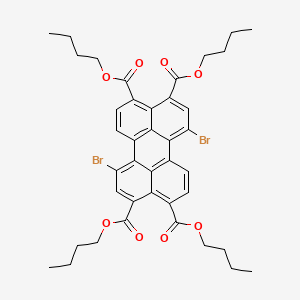
![4-Methyl-2-(naphthalen-1-ylmethyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14116614.png)
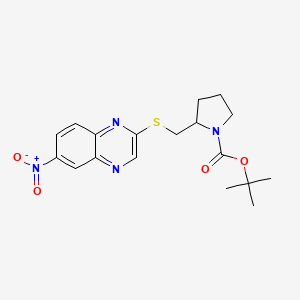
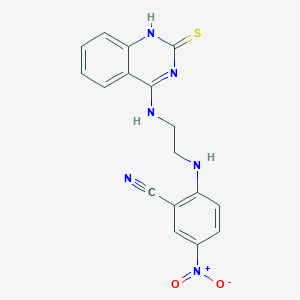
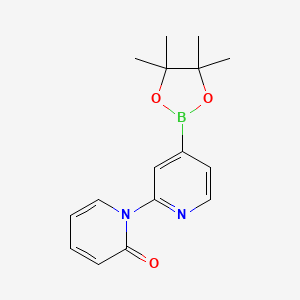
![1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14116634.png)
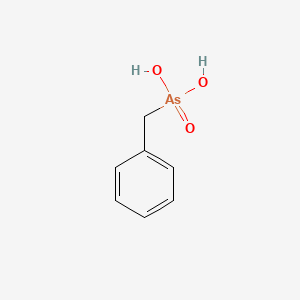
![3-[(4-chlorophenyl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14116649.png)
![[(2S,3S)-1-methyl-2-pyridin-3-ylpyrrolidin-3-yl]methanol](/img/structure/B14116651.png)
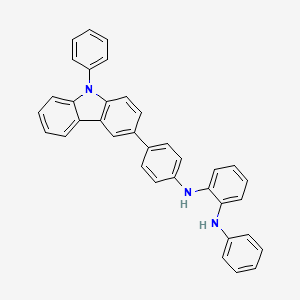
![dipotassium;[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] phosphate](/img/structure/B14116669.png)
